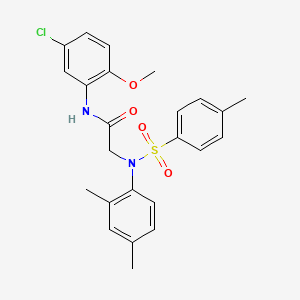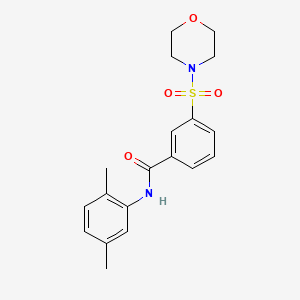![molecular formula C20H21NO4 B5247351 8-[3-(2,6-dimethoxyphenoxy)propoxy]quinoline](/img/structure/B5247351.png)
8-[3-(2,6-dimethoxyphenoxy)propoxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[3-(2,6-dimethoxyphenoxy)propoxy]quinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core structure, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the 2,6-dimethoxyphenoxy group further enhances its chemical properties, making it a valuable subject for study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-[3-(2,6-dimethoxyphenoxy)propoxy]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The resulting quinoline is then subjected to further functionalization.
The introduction of the 3-(2,6-dimethoxyphenoxy)propoxy group can be achieved through a nucleophilic substitution reaction. This involves reacting the quinoline derivative with 3-(2,6-dimethoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete substitution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 8-[3-(2,6-dimethoxyphenoxy)propoxy]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of partially or fully reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Functionalized quinoline derivatives with varied substituents.
Scientific Research Applications
8-[3-(2,6-dimethoxyphenoxy)propoxy]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties. It has shown promise in preclinical studies for targeting specific pathways involved in disease progression.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-[3-(2,6-dimethoxyphenoxy)propoxy]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes.
Comparison with Similar Compounds
8-[3-(3,4-dimethylphenoxy)propoxy]quinoline: Similar structure but with different substituents on the phenoxy group.
8-[3-(2,4-dimethoxyphenoxy)propoxy]quinoline: Another variant with different positions of methoxy groups.
Uniqueness: 8-[3-(2,6-dimethoxyphenoxy)propoxy]quinoline is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. The 2,6-dimethoxy substitution pattern provides distinct steric and electronic effects, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
8-[3-(2,6-dimethoxyphenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-22-17-10-4-11-18(23-2)20(17)25-14-6-13-24-16-9-3-7-15-8-5-12-21-19(15)16/h3-5,7-12H,6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSVCBJIMCQDCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B5247270.png)
![(4Z)-1-(4-methylphenyl)-4-[(2-propoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B5247271.png)
![ethyl 4-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-1-piperazinecarboxylate](/img/structure/B5247283.png)

![2-(benzoylamino)-N-[4-(diethylamino)-1-methylbutyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide oxalate](/img/structure/B5247295.png)
![1-[2-(3-fluorophenyl)ethyl]-5-(1-pyrrolidinylcarbonyl)-2-piperidinone](/img/structure/B5247302.png)
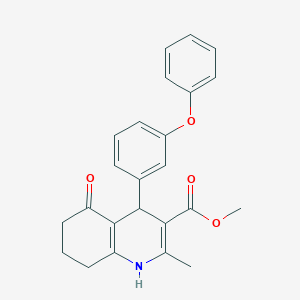
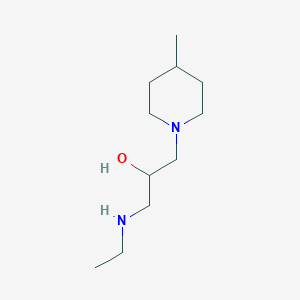
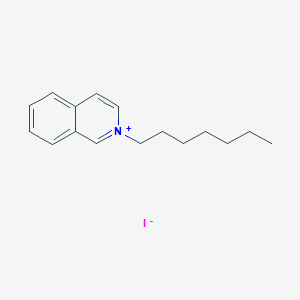
![Ethyl 1-[[4-(4-hydroxybut-1-ynyl)phenyl]methyl]-4-(2-methoxyethyl)piperidine-4-carboxylate](/img/structure/B5247336.png)
![(5E)-3-(3-chlorophenyl)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5247366.png)
![4-methoxy-N-(2-methoxyethyl)-2-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5247369.png)
